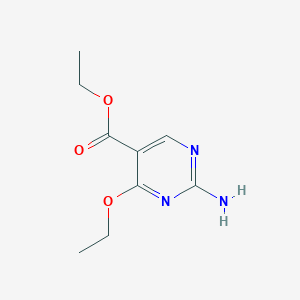
Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidinecarboxylic acids. This compound is characterized by a pyrimidine ring with an ethoxy group at the 4th position, an amino group at the 2nd position, and an ethyl ester at the 5th position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with ethyl formate in the presence of ammonium acetate. The reaction proceeds through a series of steps including cyclization and esterification to form the desired compound. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with nucleic acid synthesis, which can lead to therapeutic effects in the treatment of diseases.
類似化合物との比較
Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
- Ethyl 2-amino-4-chloropyrimidine-5-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
生物活性
Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group and an amino group, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 198.21 g/mol
- LogP (XLogP3) : 0.7
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 6
- Rotatable Bonds : 5
1. Antimicrobial Activity
Research indicates that ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or inhibition of key enzymes involved in microbial metabolism.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.
- IC50 Values :
- COX-2 Inhibition: 0.04±0.01μM
- Comparison with Celecoxib (standard drug): 0.04±0.01μM
In vivo studies using carrageenan-induced paw edema models showed a significant reduction in inflammation when treated with ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate.
3. Anticancer Activity
Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate has shown promising results in anticancer research. It was evaluated for its ability to induce apoptosis in various cancer cell lines.
Case Study : A study on human promyelocytic leukemia HL-60 cells revealed that the compound reduced cell viability in a concentration-dependent manner.
| Concentration (µM) | Percentage of Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The mechanism of action involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis.
Structure–Activity Relationship (SAR)
The biological activity of ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate can be attributed to its structural features:
- Ethoxy Group : Enhances lipophilicity, aiding in membrane permeability.
- Amino Group : Potentially interacts with biological receptors or enzymes.
- Pyrimidine Ring : Provides a scaffold for various modifications that can enhance activity.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-3-14-7-6(8(13)15-4-2)5-11-9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) |
InChIキー |
JPFRIFFTJYDRED-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















